N-acetyl Lenalidomide

Metabolism Pharmacokinetics In Vivo Exposure

N-Acetyl Lenalidomide (CAS 1421593-80-7) is a fully characterized, high-purity (≥98%) reference standard, chemically defined as N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide. It is the principal hydrolytic metabolite of lenalidomide, essential for ICH Q2(R1)/Q3A-Q3B compliant method validation, ANDA submissions, and QC testing. Its distinct molecular weight (301.3 g/mol) and chromatographic behavior prevent the generic substitution errors common with 5-hydroxy-lenalidomide or parent drug. Supplied with comprehensive characterization data and pharmacopeial traceability (USP/EP). For analytical use only.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
CAS No. 1421593-80-7
Cat. No. B1145385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl Lenalidomide
CAS1421593-80-7
SynonymsN-Acetyl Lenalidomide
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21)
InChIKeyIUJSAVPLRWRWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-acetyl Lenalidomide (CAS 1421593-80-7): A Critical Metabolite Reference Standard for Lenalidomide Analysis and QC


N-acetyl Lenalidomide (CAS 1421593-80-7), chemically defined as N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide with a molecular weight of 301.3 g/mol and formula C₁₅H₁₅N₃O₄ [1], is a principal hydrolytic metabolite of the immunomodulatory drug lenalidomide [2]. Unlike its parent compound, which is a potent therapeutic agent, N-acetyl Lenalidomide is formed non-enzymatically in human plasma and urine and is present as a minor circulating component [3]. Its primary value lies not in therapeutic application but as a fully characterized, high-purity chemical reference standard essential for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) for lenalidomide products [4].

Why N-acetyl Lenalidomide Cannot Be Substituted by Other Lenalidomide Analogs or Metabolites in Analytical Workflows


In pharmaceutical analysis and quality control, generic substitution of a specified reference standard is not permissible. While compounds like 5-hydroxy-lenalidomide, lenalidomide itself, or other synthetic impurities may share a similar core scaffold, they are chemically distinct entities with different molecular weights, retention times, and spectroscopic properties [1]. For instance, the molecular weight of N-acetyl Lenalidomide is 301.3 g/mol , whereas the primary metabolite 5-hydroxy-lenalidomide has a molecular weight of 275.26 g/mol . This difference directly impacts chromatographic separation and mass spectrometric detection. A regulatory compliant ANDA submission requires exact identification and quantification of N-acetyl Lenalidomide as a specified impurity or metabolite. Using lenalidomide, another metabolite, or an in-house synthesized analog without full characterization and traceability to a pharmacopeial standard would invalidate the analytical method, leading to non-compliance with ICH Q3A/Q3B guidelines and rejection by regulatory bodies like the FDA [2]. Therefore, the unique chemical identity and certified purity of the N-acetyl Lenalidomide reference standard are non-negotiable requirements.

Quantitative Differential Evidence for N-acetyl Lenalidomide (CAS 1421593-80-7) Against Key Comparators


Circulating Exposure: N-acetyl Lenalidomide vs. Lenalidomide and 5-Hydroxy Lenalidomide in Humans

In a human mass balance study, N-acetyl Lenalidomide was identified as a minor circulating metabolite, accounting for less than 5% of the total drug-related radioactivity in plasma and excreta following oral administration of [14C]-lenalidomide. This was comparable to the other primary metabolite, 5-hydroxy-lenalidomide, which also constituted less than 5% of the total radioactivity. In stark contrast, the parent compound, lenalidomide, represented the vast majority of the circulating radioactivity (approximately 92% of the plasma area under the curve) [1]. This quantitative evidence defines N-acetyl Lenalidomide's role as a minor metabolic product.

Metabolism Pharmacokinetics In Vivo Exposure Metabolite Profiling

Regulatory-Compliant Identity: N-acetyl Lenalidomide as a Characterized Reference Standard vs. Generic Impurities

N-acetyl Lenalidomide is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications, specifically for Abbreviated New Drug Applications (ANDAs) [1]. This stands in contrast to generic or in-house synthesized impurities, which may lack full characterization data, defined purity values, or documented stability. Furthermore, traceability to pharmacopeial standards (USP or EP) can be provided for this compound upon feasibility assessment, a critical differentiator for a reference standard [2]. USP itself lists this compound as a distinct Analytical Material (e.g., Lot F20190), separate from official USP Reference Standards, confirming its recognized role in the analytical ecosystem .

Analytical Chemistry Regulatory Science Quality Control Reference Standards

Physical and Chemical Stability: Solid-State Thermal Properties of N-acetyl Lenalidomide vs. Lenalidomide

N-acetyl Lenalidomide exhibits a high melting point (decomposition) of >264°C . While lenalidomide itself has a reported melting point in the range of 269-271°C, the N-acetyl derivative's specific thermal profile is distinct [1]. This difference in solid-state behavior is crucial for its use as an analytical reference standard. The compound is also reported to have a predicted density of 1.446±0.06 g/cm³ and a boiling point of 679.7±55.0 °C (predicted) . These defined physical properties, particularly the high melting point, indicate a stable, non-hygroscopic solid form suitable for long-term storage and use as a reference standard, differentiating it from less stable or poorly characterized lenalidomide impurities that may degrade or change form under standard laboratory conditions.

Solid-State Chemistry Stability Characterization Polymorphism

Hydrolytic Formation Pathway: A Defined, Predictable Metabolite for In Vitro Studies

N-acetyl Lenalidomide is formed via non-enzymatic hydrolysis of lenalidomide in human plasma, a process distinct from the oxidative metabolism that generates 5-hydroxy-lenalidomide [1]. This hydrolytic pathway is predictable and can be modeled in vitro without the need for complex enzymatic systems. This contrasts with the formation of many other lenalidomide analogs or impurities, which may require specific synthetic routes or enzymatic conversion. The well-defined formation mechanism makes N-acetyl Lenalidomide an ideal analyte for stability studies and for investigating potential drug-drug interactions that might alter plasma protein binding or hydrolysis rates. Its presence is a marker of lenalidomide degradation in aqueous media, a property not shared by all related compounds.

Metabolism In Vitro Assays Drug-Drug Interaction Stability

Analytical Purity and Application: Validated RP-HPLC Detection of N-acetyl Lenalidomide at Low ppm Levels

Validated stability-indicating RP-HPLC methods have been developed for the simultaneous quantification of lenalidomide and its related impurities, including N-acetyl Lenalidomide [1]. These methods demonstrate the ability to detect and quantify this compound at low concentrations (ppm levels) with high specificity, accuracy, and precision, fulfilling ICH Q2(R1) validation requirements. This is a critical advantage over less-characterized lenalidomide impurities for which no validated method may exist, or for which reference standards are not available. The existence of published, validated methods using N-acetyl Lenalidomide as a standard provides a direct, evidence-based path for its procurement and immediate use in a QC laboratory, saving significant method development time and resources.

Analytical Chemistry Method Validation Impurity Profiling HPLC

Optimal Application Scenarios for N-acetyl Lenalidomide (CAS 1421593-80-7) Based on Verifiable Evidence


Regulatory-Compliant ANDA Submission: Method Validation and Quality Control

Procure N-acetyl Lenalidomide as a fully characterized reference standard for use in analytical method validation (AMV) and quality control (QC) testing of lenalidomide drug substance and finished dosage forms [1]. Its availability with traceability to USP/EP standards ensures compliance with ICH Q2(R1) and Q3A/Q3B guidelines, directly supporting ANDA submissions and commercial production [2]. The compound's well-defined identity and purity allow for accurate quantification of this specific impurity, a requirement for demonstrating product safety and equivalence.

Bioanalytical Method Development: Metabolite Profiling and Pharmacokinetic Studies

Utilize N-acetyl Lenalidomide as an authentic analytical standard for the development and validation of sensitive LC-MS/MS methods for the quantification of this metabolite in human plasma and urine [1]. Its known, minor contribution (<5% of total circulating drug-related material) to the overall pharmacokinetic profile of lenalidomide makes it an essential calibrator for accurate in vivo metabolite profiling and for meeting bioanalytical method validation guidelines for specificity and accuracy [2].

In Vitro Stability and Degradation Studies: Marker for Hydrolytic Pathways

Employ N-acetyl Lenalidomide as a specific marker compound to monitor non-enzymatic hydrolytic degradation of lenalidomide in aqueous formulations, plasma, or buffer systems [1]. Its formation pathway is distinct from oxidative routes, allowing researchers to deconvolute different degradation mechanisms. By using a certified reference standard, accurate kinetic studies can be performed to predict long-term stability or to investigate potential formulation incompatibilities [2].

Method Transfer and Cross-Validation: Ensuring Inter-Laboratory Consistency

Use N-acetyl Lenalidomide as a common reference standard to facilitate method transfer and cross-validation between different laboratories (e.g., R&D, QC, and CROs) [1]. Because its identity and purity are verified against a common, traceable standard, it minimizes variability in quantitative results across different sites and analytical platforms. This is crucial for maintaining data integrity in multi-center studies or during technology transfer for commercial manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-acetyl Lenalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.